molecular formula C6H6N2O B372718 Nicotinamide CAS No. 98-92-0

Nicotinamide

Cat. No. B372718
CAS RN: 98-92-0
M. Wt: 122.12g/mol
InChI Key: DFPAKSUCGFBDDF-UHFFFAOYSA-N
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Description

Nicotinamide, also known as niacinamide or nicotinic acid amide, is the water-soluble, active form of vitamin B3 . It is a building block of coenzymes NAD and NADP and is considered an important signaling molecule, essential for cell metabolism studies . It has been used in multiple applications and research areas, namely cancer and viral research .


Synthesis Analysis

The synthesis methods of Nicotinamide mainly include two categories: chemical synthesis and biosynthesis . An efficient method for scalable synthesis and purification of 1,4-dihydronicotinamide riboside (NRH) from commercially available nicotinamide riboside chloride (NRCl) has been described .


Molecular Structure Analysis

The structure of nicotinamide consists of a pyridine ring to which a primary amide group is attached in the meta position . It is an amide of nicotinic acid .


Chemical Reactions Analysis

Nicotinamide has been found to form intermolecular hydrogen bonding in its salt form with oxalic acid . The quantum theory of atoms in molecules (QTAIM) showed that there are two unconventional hydrogen bonds present in this salt . The frontier molecular orbital (FMO) analysis suggested more reactivity and less stability of this salt in comparison to the Nicotinamide-Citric Acid cocrystal and Nicotinamide .


Physical And Chemical Properties Analysis

Nicotinamide typically appears as a white crystalline powder . It is soluble in water, ethanol, and methanol . The molecular formula of Nicotinamide is C6H6N2O and its molecular weight is 122.12 g/mol .

Scientific Research Applications

1. Stem Cell Research

Nicotinamide has shown promise in the field of stem cell research. It promotes cell survival and differentiation in human pluripotent stem cells, acting as a selective kinase inhibitor. This property is crucial for improving cell survival after individualization and impacts human embryonic stem cell pluripotency and differentiation (Meng et al., 2018).

2. Cellular Energy Metabolism

Nicotinamide plays a significant role in cellular energy metabolism. It participates in cellular processes that directly impact normal physiology, including influencing oxidative stress and modulating pathways tied to both cellular survival and death. This makes it a robust cytoprotectant in various disorders, including immune dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).

3. Neurodegenerative Diseases

Nicotinamide has potential applications in treating neurodegenerative diseases. It plays a key role in modulating cellular metabolism, longevity, and inflammatory microglial function, influencing cellular lifespan. This makes it a promising agent in therapies against aging, Alzheimer's disease, diabetes, cerebral ischemia, Parkinson's disease, and cancer (Li et al., 2006).

4. Cardiovascular and Metabolic Disorders

In the context of cardiovascular and metabolic disorders, nicotinamide has been used as an antihyperlipidemic agent and for improving blood microcirculation. Systematic analysis of its pharmacology has highlighted its vasoprotective action, including anti-inflammatory effects and potential in treating steatohepatosis and counteracting obesity (Gromova & Torshin, 2023).

5. Neurocognitive Function

Nicotinamide has shown benefits in preserving and enhancing neurocognitive function. It acts as a precursor of nicotinamide adenine dinucleotide (NAD+), a key coenzyme in the production of cellular energy, and has been investigated for neuroprotective effects in conditions such as cognitive decline, Alzheimer's disease, and Parkinson's disease (Rennie et al., 2015).

6. Cancer Research

Nicotinamide has a role in cancer prevention and therapy. It functions as a precursor of NAD+ and inhibits enzymes like SIRT1 and PARP1. Clinical trials have confirmed its efficacy in chemoprevention of non-melanoma skin cancer and as an adjunct in radiotherapy against various cancers. More research is needed to fully understand its potential in cancer treatment (Nikas et al., 2020).

Future Directions

Further studies are required to determine the efficacy of NAD+ precursors in humans . Further in vivo studies of NAD+ metabolism are required to optimize the effects of NAD+ supplementation . There is also a need for methods of delivering NAD+ precursors to target organs or tissues to increase the outcomes of clinical trials .

properties

IUPAC Name

pyridine-3-carboxamide
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InChI

InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)
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InChI Key

DFPAKSUCGFBDDF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CN=C1)C(=O)N
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Molecular Formula

C6H6N2O
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DSSTOX Substance ID

DTXSID2020929
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Molecular Weight

122.12 g/mol
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Physical Description

Nicotinamide is a white powder. (NTP, 1992), Dry Powder; Other Solid, Colorless needles or white crystalline powder. Bitter taste., Solid, WHITE CRYSTALLINE POWDER.
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Boiling Point

302 to 320 °F at 760 mmHg (NTP, 1992), BP: 157 °C at 5X10-4 atm, BP: 150-160 at 0.67 Pa. Sublimation range 80-100 °C
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Flash Point

182 °C
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Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), In water, 5X10+5 mg/L at 25 °C, Very soluble in water; 1 g is soluble in 1 mL water, 1 g dissolves in about 1 mL water, in 10 mL glycerol, in about 1.5 mL alcohol, Soluble in butanol, chloroform, For more Solubility (Complete) data for Nicotinamide (6 total), please visit the HSDB record page., 500 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 100 (very good)
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Description Aqueous solubility in buffer at pH 7.4
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Density

1.4 (NTP, 1992) - Denser than water; will sink, 1.400 g/cu cm at 25 °C, Specific heat = solid, 55 °C: 1.30 kJ/kg; heat of solution in water: -148 kJ/kg; heat of fusion: 381 kJ/kg; density of melt, at 150 °C: 1.19 g/cu cm, 1.4 g/cm³
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Vapor Density

Relative vapor density (air = 1): 4.2
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Vapor Pressure

Vapor pressure, kPa at 35 °C: 3.1
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Product Name

Nicotinamide

Color/Form

White, powder, needles from benzene, Colorless crystalline solid, White, crystalline powder, Colorless needles

CAS RN

98-92-0
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Melting Point

264 to 268 °F (NTP, 1992), 128.8 °C, 130 °C, 127-131 °C
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Synthesis routes and methods I

Procedure details

The reaction was carried out in a reaction mixture (30 ml), comprising 500 mM 3-cyanopyridine, 40 mM potassium phosphate buffer (pH 7.0) and resting cells (dry weight 2.3 mg). During the reaction, 3-cyanopyridine (500 mM) was added 7 times as soon as it was consumed. In this manner, 4.0 M 3-cyanopyridine was added in the course of 15 h and 3.89 M (475 g/l) nicotinamide was formed, corresponding to a yield of 97.3%. Nicotinic acid was not formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
97.3%

Synthesis routes and methods II

Procedure details

High performance liquid chromatography was used to detect Nampt reaction products. HPLC was performed with Waters 515 pumps and a 2487 detector (Waters, Mass.) with a Supelco LC-18-T column (15 cm×4.6 cm; Supelco, Pa.). The Nampt reaction was conducted at 37° C. for 15 min in 500 μl of reaction buffer (50 mM Tris-HCl [pH 7.5], 10 mM MgCl2, 50 mM nicotinamide, 0.2 mM PRPP) with 50 μg of the recombinant Nampt protein. The reaction was terminated by adding 125 μl of 1 M HClO4. Protein was then precipitated at 18,000 g, and 500 μl of the supernatant was neutralized with 40 μl of 3 M K2CO3. After centrifugation, 100 μl of sample was mixed with 400 μl of Buffer A (50 mM K2PO4/KHPO4, pH 7.0) and loaded into the HPLC system. The products from Nampt reaction were monitored by absorbance at 261 nm. Results of HPLC detection of Nampt reaction products showed that the mouse Nampt produced nicotinamide mononucleotide (NMN) from nicotinamide and PRPP (see, e.g., FIG. 4D). Nampt failed to catalyze the synthesis of nicotinic acid mononucleotide (NaMN) from nicotinic acid and PRPP (see, e.g., FIGS. 13A and 13B), confirming the substrate specificity of this enzyme. In isolated reactions, it was also confirmed that Nmnat catalyzed the synthesis of NAD from NMN and ATP.
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Synthesis routes and methods III

Procedure details

0.096 mole of 3-cyanopyridine was dissolved in 5.556 mole of water and 0.0115 mole of MnO2, prepared by above method, was added to this. The mixture was refluxed at 105° C. for 8 hrs. The reaction mixture was cooled and filtered. The filtrate was evaporated in dryness to get solid nicotinamide 0.095 mole. Yield of isonicotinamide was 98.9 mole %.
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Synthesis routes and methods IV

Procedure details

In this Example a USP grade nicotinamide product was recovered from a crude nicotinamide product medium. The crude contained 39.7% nicotinamide, 2.15% sodium nicotinate and 0.14% 3-cyanopyridine. These and all other percentages given in this Example are percentages by weight unless indicated otherwise. The total sodium content of the medium was 0.38%. On a dry basis, the reaction crude contained 93.7% nicotinamide, 5.07% sodium nicotinate, 0.33% 3-cyanopyridine, and 0.9% total sodium. Cation and weak base resins were utilized in the recovery process. The cation exchange resin was Dowex Marathon C, a sulfonated copolymer of styrene and divinylbenzene (gel form). The weak base resin was Dowex Marathon WBA, a dimethylamine-functionalized chloromethylated copolymer of styrene and divinylbenzene (macroporous form with a monodisperse size distribution). After washing with deionized water, these resins were loaded into columns each having an inner diameter of 15 mm and a height of 30 cm, leaving about 1.5 inches head space at the top of the columns. The reaction crude was then successively treated over the cation-exchange resin (at 28 ml/min), the weak base resin (20 ml/min), the cation-exchange resin (28 ml/min), and the weak base resin (20 ml/min). The cation-exchange resin was regenerated after every ten bed volumes of reaction crude, by a cycle that included a water wash (20 ml/min, 1.25 bed volumes), a 12% sulfuric acid strip (7 ml/min, 1 bed volume), and another water wash (20 ml/min, 1.25 bed volumes). The weak base resin was regenerated after every five bed volumes of reaction crude, by a cycle including a water wash (20 ml/min, 1.6 bed volumes), a 4% sodium hydroxide strip (20 ml/min, 1 bed volume), and another water wash (2.6 bed volumes). The feeds were analyzed by HPLC after the first pass cation-exchange and weak base, and second pass cation-exchange and weak base. Typical results from such experiments are presented in Table 1 below, top. The lower section of Table 1 gives a typical product analysis on a water free basis. The extreme right hand column of Table 1 sets out the results of an analysis of the product after recovery by evaporation (no crystallization performed). As can be seen, this processing reduced the 0.9% initial sodium to an undetectable level, and the initial 5.07% nicotinate to 0.13% (as nicotinic acid) on a dry weight basis, providing a USP grade nicotinamide.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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